4-Acetylthiomorpholine-3-carboxylic acid
Description
4-Acetylthiomorpholine-3-carboxylic acid is a heterocyclic compound featuring a six-membered thiomorpholine ring substituted with an acetyl group at position 4 and a carboxylic acid moiety at position 2. The acetyl group at position 4 contributes to stability and modulates reactivity, making this compound valuable in pharmaceutical and synthetic chemistry.
Properties
CAS No. |
229329-85-5 |
|---|---|
Molecular Formula |
C7H11NO3S |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
4-acetylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3S/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11) |
InChI Key |
QSBPFGNQILSANR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCSCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylthiomorpholine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of thiomorpholine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Acetylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Compounds with different functional groups replacing the acetyl group
Scientific Research Applications
4-Acetylthiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities that could be beneficial in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Acetylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of 4-acetylthiomorpholine-3-carboxylic acid and its analogs:
Research Findings and Key Insights
- Synthetic Flexibility : Thiomorpholine derivatives are synthesized via modular routes, enabling tailored substitution for target applications .
- Structure-Activity Relationships : The acetyl group balances stability and reactivity, while substituents like furan-methyl or Cbz modulate pharmacokinetic properties .
- Contradictions : While thiazolidine analogs (CAS 5025-82-1) share high structural similarity scores, their biological profiles differ significantly due to ring size and strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
